

Application Note: Trace Analysis of Pentachlorofluoroethane (CFC-111) in Air Samples

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Compound of Interest

Compound Name: *Pentachlorofluoroethane*

CAS No.: 354-56-3

Cat. No.: B1329260

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Executive Summary

Pentachlorofluoroethane (CFC-111, CAS: 354-56-3) is a fully halogenated chlorofluorocarbon controlled under Annex B, Group I of the Montreal Protocol.^[1] While historically less common than CFC-11 or CFC-12, it persists as a trace impurity in pharmaceutical-grade halogenated solvents and as a byproduct in fluorination syntheses.^[1]

The Analytical Challenge: Unlike volatile CFCs (e.g., CFC-11, BP

C), CFC-111 is a solid at room temperature (MP

C) with a high boiling point (

C).^[1] This physical profile renders standard whole-air canister sampling (EPA Method TO-15A) unsuitable due to high risks of condensation, surface adsorption, and carryover.^[1]

The Solution: This protocol details a Thermal Desorption (TD) approach using EPA Method TO-17.^{[1][2][3]} By actively concentrating air onto hydrophobic sorbent tubes (Tenax TA), we

achieve quantitative recovery and low part-per-trillion (ppt) detection limits, bypassing the limitations of canister-based transport.[1]

Chemical Profile & Target Properties[1][4][5]

Understanding the analyte's physical state is critical for method selection.[1]

Property	Data	Implication for Analysis
Formula		Highly halogenated; distinct isotope patterns.[1]
Molecular Weight	220.28 g/mol	Requires Mass Spec source tuning for mid-range mass.[1]
Boiling Point	C - C	High Boiler: Incompatible with unheated transfer lines.[1]
Melting Point	C	Solid at RT: Exists as sublimed vapor or particle-bound.[1]
Polarity	Non-polar	Compatible with hydrophobic sorbents (Tenax TA).[1]

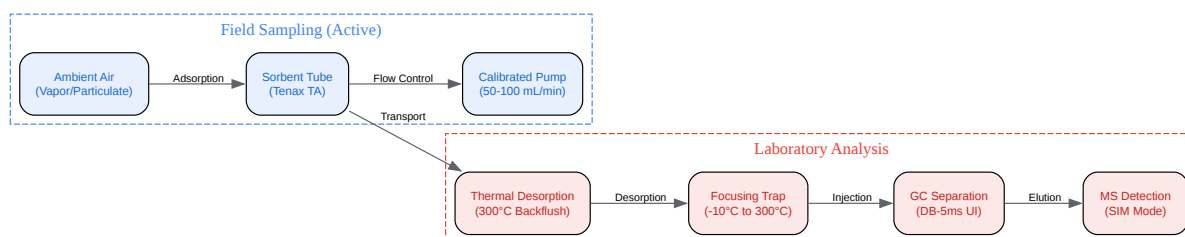
Method Selection: The Case for TO-17

The following decision matrix justifies the rejection of Canister Sampling (TO-15) in favor of Sorbent Sampling (TO-17) for this specific analyte.

Feature	EPA TO-15A (Canisters)	EPA TO-17 (Sorbent Tubes)	Verdict for CFC-111
Sample State	Whole Air (Gas)	Concentrated Vapor	TO-17 (Concentration increases sensitivity)
Analyte Stability	Poor for high boilers (wall losses)	Excellent (trapped on packing)	TO-17 (Prevents condensation)
Water Management	Requires dryers (analyte loss risk)	Hydrophobic sorbents repel water	TO-17 (Simplifies chromatography)
Transport	Bulky, requires cleaning	Compact, single-use capability	TO-17 (Ideal for field work)

Experimental Workflow

The following diagram illustrates the complete lifecycle of the sample, from active collection to spectrometric detection.



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Caption: Figure 1.[1] End-to-end workflow for CFC-111 analysis using Active Sampling and Thermal Desorption.

Protocol 1: Sampling (EPA Method TO-17)[1]

Sorbent Selection

Primary Sorbent: Tenax TA (2,6-diphenylene oxide polymer).[1]

- Why? Tenax TA is a weak-to-medium strength sorbent.[1] It is hydrophobic (minimizing water retention) and thermally stable.[1] It effectively retains compounds with boiling points from

C to

C. Stronger sorbents (like Carboxen) are unnecessary and may cause irreversible adsorption of this heavy CFC.[1]

Sampling Train Setup

- Tube Conditioning: Condition tubes at

C for 2 hours under inert gas (He/N₂) flow (50-100 mL/min) prior to use. Cap immediately with brass Swagelok caps and PTFE ferrules.[1]

- Pump Calibration: Calibrate personal air sampling pumps (e.g., SKC Pocket Pump) to a flow rate of 50 to 100 mL/min.

- Particulate Filter: Due to the high melting point (

C), CFC-111 may exist bound to particulates.[1] Install a glass fiber filter in a holder upstream of the sorbent tube if total concentration (vapor + solid) is required.

Sample Collection

- Remove end caps and attach the tube to the pump (ensure flow direction matches the arrow on the tube).

- Volume: Target a total sample volume of 2 to 5 Liters.

- Calculation: 50 mL/min

60 mins = 3 Liters.[1]

- Breakthrough Check: For method validation, connect two tubes in series. Analyze the back tube to ensure <5% analyte breakthrough.[1]
- Storage: Recap immediately. Store at

C. Analyze within 30 days.[1]

Protocol 2: Analytical Method (TD-GC-MS)[1]

Thermal Desorption (TD) Parameters

- Instrument: Markes Unity/TD-100 or PerkinElmer TurboMatrix.[1]
- Tube Desorption:

C for 10 minutes (Flow: 50 mL/min).
- Focusing Trap: Cold trap (Tenax/Quartz wool) held at

C.[1]
- Trap Desorption: Ballistic heating to

C (Rate:

C/sec) held for 3 mins.[1]
- Transfer Line:

C (Must be hot to prevent condensation of CFC-111).[1]

Gas Chromatography (GC)

- Column: Agilent J&W DB-5ms Ultra Inert (30m

0.25mm

0.25µm).[1]
 - Note: While DB-624 is standard for volatiles, DB-5ms provides better peak shape for semi-volatiles and higher temperature stability.[1]

- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
- Oven Program:
 - Initial:
C (Hold 2 min).
 - Ramp 1:
C/min to
C.
 - Ramp 2:
C/min to
C (Hold 3 min).[1]
 - Logic: The slow initial ramp separates lighter CFC interferences; the final bake-out ensures no carryover of the heavy CFC-111.

Mass Spectrometry (MS) - SIM Mode

To achieve trace sensitivity (ppt levels), operate in Selected Ion Monitoring (SIM) mode.[1] Full Scan is used only for initial identification.[1]

Ion Selection Logic: CFC-111 (

) fragments heavily by losing a Chlorine atom.[1] The molecular ion (

) is weak or absent.[1]

- Base Peak Cluster:

.

- Secondary Fragment:

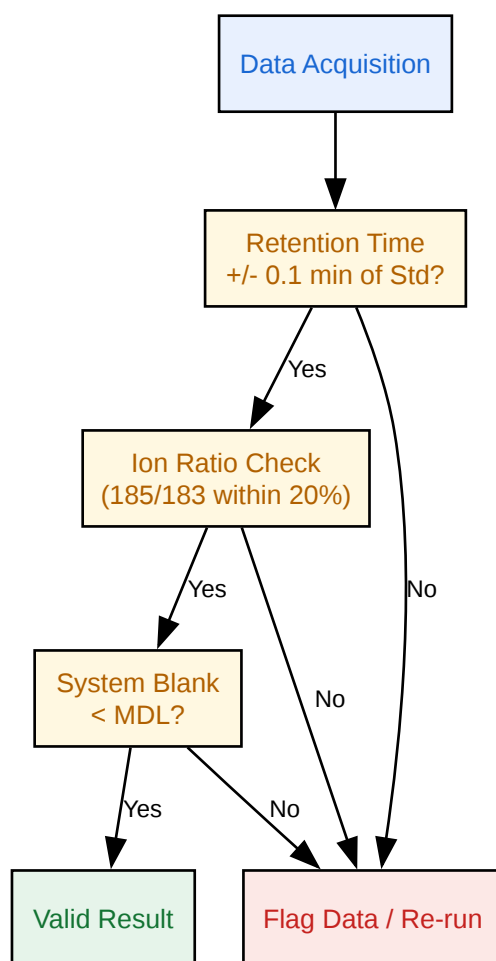
(Trichloromethyl cation).[1]

SIM Table:

Target Ion ()	Ion Type	Purpose
183.0	Quantitation	(Dominant Isotope)
185.0	Qualifier 1	(Confirm Cl4 pattern)
187.0	Qualifier 2	
117.0	Qualifier 3	(Structural confirmation)

Quality Assurance & Logic (Self-Validating System)

To ensure the trustworthiness of the data, the following logic gates must be applied:



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Caption: Figure 2. QA/QC Decision Tree for validating trace CFC-111 detection.

Internal Standards (IS)

Use 1,4-Dichlorobenzene-d4 as an internal standard. It elutes in a similar temperature range but is chemically distinct.[1] Load 50 ng of IS onto every tube (sample and standard) via gas-phase injection before analysis.[1]

Detection Limits

- Method Detection Limit (MDL): Typically 0.05 ppbv (approx.[1] 0.45 $\mu\text{g}/\text{m}^3$) for a 4L sample volume using this SIM method.

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